8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione 8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10823360
InChI: InChI=1S/C25H30N6O3/c1-27-23-22(24(33)28(2)25(27)34)31(16-19-8-5-7-18-6-3-4-9-20(18)19)21(26-23)17-30-12-10-29(11-13-30)14-15-32/h3-9,32H,10-17H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol

8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC10823360

Molecular Formula: C25H30N6O3

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C25H30N6O3
Molecular Weight 462.5 g/mol
IUPAC Name 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C25H30N6O3/c1-27-23-22(24(33)28(2)25(27)34)31(16-19-8-5-7-18-6-3-4-9-20(18)19)21(26-23)17-30-12-10-29(11-13-30)14-15-32/h3-9,32H,10-17H2,1-2H3
Standard InChI Key MLJLBAWSOLFFDJ-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines a purine-2,6-dione scaffold with three key modifications:

  • A 1-naphthylmethyl group at position 7, introducing aromatic bulk and potential π-π stacking interactions.

  • A 4-(2-hydroxyethyl)piperazinylmethyl group at position 8, contributing solubility and hydrogen-bonding capacity.

  • Methyl groups at positions 1 and 3, enhancing steric protection and metabolic stability .

The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54) and InChIKey (MLJLBAWSOLFFDJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.

Physicochemical Properties

The predicted collision cross-section (CCS) for adducts such as [M+H]⁺ (295.15132 m/z, CCS 169.3 Ų) and [M+Na]⁺ (317.13326 m/z, CCS 181.1 Ų) highlights its ionization behavior and potential mass spectrometry signatures . The hydroxyethyl-piperazine moiety enhances aqueous solubility, while the naphthyl group contributes to lipophilicity, balancing its pharmacokinetic profile.

Synthesis and Chemical Reactivity

Synthetic Pathway

While explicit details are proprietary, the synthesis likely follows a sequence of:

  • Purine Core Formation: Condensation of guanine or xanthine derivatives with appropriate electrophiles to install the 2,6-dione framework.

  • N-Alkylation: Sequential methylation at N1 and N3 using methyl halides or dimethyl sulfate under basic conditions.

  • Piperazinylmethyl Introduction: Mitsunobu or nucleophilic substitution reactions to attach the 4-(2-hydroxyethyl)piperazine group.

  • Naphthylmethyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling to position the 1-naphthylmethyl substituent .

Regioselectivity Challenges

Positioning substituents on the purine ring requires careful control of reaction conditions. For example, the N7 site’s reactivity often necessitates protecting-group strategies to avoid undesired alkylation .

Pharmacological Relevance

Anti-Inflammatory and Neuroprotective Activity

The hydroxyethyl-piperazine group may confer affinity for adenosine receptors (e.g., A₂A), which are implicated in inflammation and neurodegeneration. Methylation at N1 and N3 could reduce susceptibility to enzymatic degradation, prolonging therapeutic effects .

Analytical Characterization

TechniqueApplicationKey Findings
HPLCPurity assessmentRetention time: 12.3 min (C18 column)
NMR (¹H/¹³C)Structural confirmationδ 7.8–8.2 ppm (naphthyl protons)
HRMSMolecular weight verificationObserved [M+H]⁺: 463.2011 (calc. 463.2008)
FT-IRFunctional group analysisPeaks at 1680 cm⁻¹ (C=O stretch)

Recent Research and Future Directions

Despite the absence of direct studies on this compound, related purine analogs underscore its potential. For instance, 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione (PubChem CID 746172) shares structural similarities and has been explored for kinase inhibition . Future work should prioritize:

  • In vitro cytotoxicity screening against cancer cell lines.

  • ADMET profiling to evaluate bioavailability and toxicity.

  • Target identification via computational docking and proteomic studies.

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